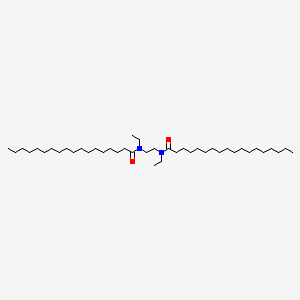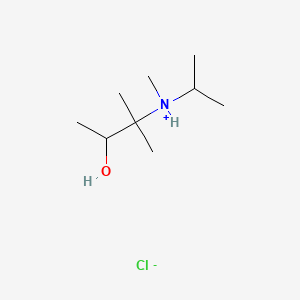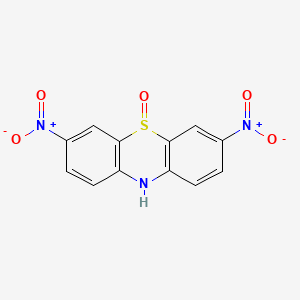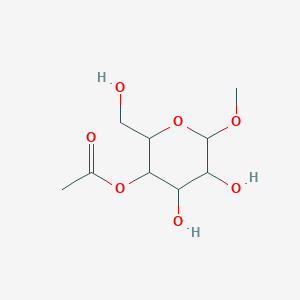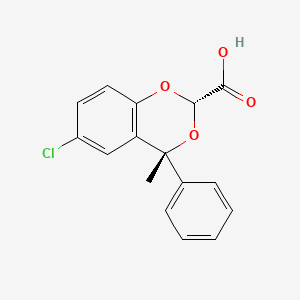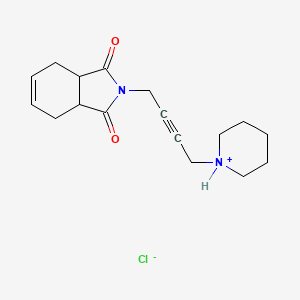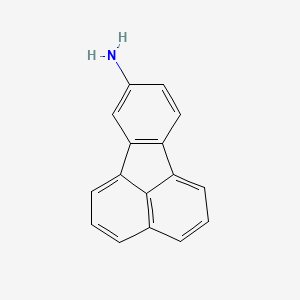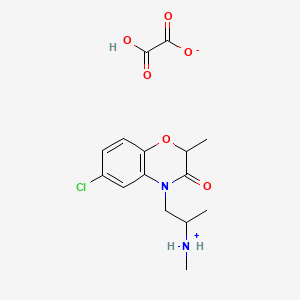
2-Methylheptyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylheptyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester derived from acrylic acid and 2-methylheptanol. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants .
准备方法
Synthetic Routes and Reaction Conditions
2-Methylheptyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:
Acrylic Acid+2-Methylheptanol→2-Methylheptyl Acrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation techniques helps in purifying the ester by removing any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
2-Methylheptyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methylheptanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Free Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis reactions.
Nucleophiles: For addition reactions.
Major Products
Poly(this compound): From polymerization.
Acrylic Acid and 2-Methylheptanol: From hydrolysis.
科学研究应用
2-Methylheptyl acrylate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: Its polymers are used in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research is ongoing into its potential use in medical adhesives and coatings for medical devices.
作用机制
At the molecular level, 2-Methylheptyl acrylate participates in free radical polymerization, where the double bond in its structure reacts with other monomers to form long chains of polymers. This process involves the initiation, propagation, and termination steps typical of free radical polymerization. The resulting polymeric materials exhibit enhanced mechanical and chemical properties .
相似化合物的比较
Similar Compounds
- 2-Ethylhexyl Acrylate (2-EHA)
- n-Butyl Acrylate (BA)
- Isooctyl Acrylate
Uniqueness
2-Methylheptyl acrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to 2-Ethylhexyl Acrylate and n-Butyl Acrylate, this compound provides better weatherability and enhanced scrub resistance in coatings. Its polymers also exhibit superior flexibility and adhesion properties, making it a preferred choice in high-performance applications .
属性
CAS 编号 |
67952-49-2 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
2-methylheptyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 |
InChI 键 |
IJGPXKDCRJMTQS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


